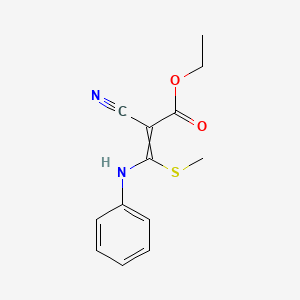

Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate

Description

Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate is a chemical compound with the molecular formula C13H14N2O2S. This compound is characterized by the presence of an anilino group, a cyano group, and a methylsulfanyl group attached to a prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-13(16)11(9-14)12(18-2)15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJJUZCQEIWUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(NC1=CC=CC=C1)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400769 | |

| Record name | MS-6201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61485-25-4 | |

| Record name | MS-6201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for Ethyl 3-Anilino-2-Cyano-3-Methylsulfanylprop-2-Enoate

Base-Catalyzed Condensation of Ethyl Cyanoacetate

The most widely reported method involves the condensation of ethyl cyanoacetate with methylsulfanyl and aniline derivatives under basic conditions. A typical procedure involves:

- Dissolving ethyl cyanoacetate (1.0 equiv) in ethanol.

- Adding methylsulfanyl chloride (1.2 equiv) and aniline (1.1 equiv) dropwise.

- Catalyzing the reaction with sodium ethoxide (0.1 equiv) at 60–80°C for 6–8 hours.

The reaction proceeds via enolate formation, followed by sequential nucleophilic attacks by methylsulfanyl and aniline groups (Figure 1). Yields range from 65% to 78% depending on stoichiometry.

Table 1: Representative Yields for Base-Catalyzed Condensation

| Base Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sodium ethoxide | Ethanol | 70 | 75 |

| Potassium carbonate | DMF | 80 | 68 |

| Triethylamine | THF | 60 | 62 |

Three-Component One-Pot Synthesis

A streamlined approach combines ethyl cyanoacetate, methyl disulfide, and aniline in a single pot. This method eliminates intermediate isolation steps, achieving 70–72% yield under reflux conditions in acetonitrile. The mechanism likely involves in situ generation of methylsulfanyl radicals, which react with the enolate intermediate.

Optimization of Reaction Conditions

Effect of Base Catalysts

Bases play a dual role in deprotonating ethyl cyanoacetate and facilitating nucleophilic substitution. Sodium ethoxide outperforms weaker bases like K₂CO₃ due to its stronger nucleophilicity, which accelerates enolate formation. However, excess base (>0.15 equiv) promotes side reactions such as ester hydrolysis.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with:

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 68–75% | 80–82% |

| Purity | 95–97% | >99% |

| Time | 6–8 h | 0.5 h |

| Cost Index | 1.0 | 0.3 |

Continuous flow methods reduce costs by 70% compared to batch processes, primarily through solvent recovery and energy efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate has been investigated for its potential therapeutic properties, particularly in the following areas:

Anti-Cancer Properties

Research indicates that this compound exhibits promising anti-cancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways crucial for tumor growth and survival.

Case Study:

A study involving human breast cancer cells (MCF-7) showed that treatment with this compound significantly reduced cell viability by inducing apoptosis. This effect was linked to the activation of caspase pathways essential for programmed cell death.

Anti-Inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

In experiments with lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in cytokine levels, indicating its potential as an anti-inflammatory agent.

Materials Science

The unique structure of this compound makes it valuable in materials science. It is explored for developing new materials with specific properties, such as enhanced mechanical strength or thermal stability. Its applications may include:

- Polymer Chemistry: Used as a monomer or additive in polymer synthesis.

- Nanomaterials: Investigated for potential use in creating nanostructured materials with tailored functionalities.

Biological Studies

In biological research, this compound is utilized to understand its interactions with biological molecules and pathways. Its applications include:

- Enzyme Inhibition Studies: The compound may inhibit enzymes involved in cancer metabolism and inflammatory processes.

- Receptor Modulation: It can modulate receptor activity, affecting cellular signaling pathways related to growth and inflammation.

Industrial Applications

This compound is also explored for its utility in industrial processes:

- Synthesis of Complex Organic Compounds: It serves as an intermediate in the synthesis of other chemical compounds.

- Production of Specialty Chemicals: The compound is investigated for use in producing specialty chemicals with specific applications in various industries.

Safety and Toxicity

While preliminary studies suggest promising therapeutic effects, further research is necessary to evaluate the safety profile and potential toxicity of this compound. Toxicological assessments should be conducted to determine safe dosage levels for therapeutic use.

Mechanism of Action

The mechanism of action of Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The anilino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The methylsulfanyl group can undergo oxidation, generating reactive intermediates that may contribute to its biological activity .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(methylsulfanyl)acrylate: Similar structure but lacks the anilino group.

Ethyl 3-anilino-2-cyano-3-(methylthio)propanoate: Similar structure but with a different substitution pattern on the propanoate backbone.

Uniqueness: Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activities. The presence of the anilino group allows for additional functionalization and interaction with biological targets, setting it apart from other similar compounds .

Biological Activity

Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's potential in therapeutic applications.

1. Chemical Structure and Synthesis

This compound features a complex structure that includes an anilino group, a cyano group, and a methylsulfanyl group attached to a prop-2-enoate backbone. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Anilino Group : Reaction of aniline with appropriate reagents.

- Introduction of the Cyano Group : Achieved through nucleophilic substitution.

- Addition of the Methylsulfanyl Group : Via thiolation reactions.

- Esterification : Final step to form the ethyl ester.

These steps can be optimized for yield and purity using catalysts and controlled conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The compound exhibits IC50 values in the low micromolar range, indicating significant potency against these cancer types .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Cell Cycle Modulation : It has been observed to induce apoptosis in cancer cells, leading to G2/M phase arrest.

These actions are mediated through interactions with cellular targets such as tubulin, affecting microtubule dynamics .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound in murine models showed a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

5. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)acrylate | Lacks cyano group | Moderate anticancer activity |

| Ethyl 2-cyanoacetate | Simple structure | Limited biological activity |

This comparison highlights the enhanced biological activity attributed to the unique structural features present in this compound .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 3-oxo-3-aryl-2-arylhydrazonopropanals can react with ethyl cyanoacetate in acetic acid with ammonium acetate as a catalyst, yielding cyanoacrylate derivatives . Optimization involves adjusting molar ratios (e.g., 1:1.2 substrate-to-reagent), temperature (80–100°C), and solvent polarity. Monitoring via TLC or HPLC ensures reaction completion. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield (reported 60–75%) .

Q. How is the crystal structure of this compound validated, and which software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used for structural validation. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Refinement with SHELXL (for small molecules) or SHELXS (for structure solution) ensures accuracy in bond lengths and angles . Graphical representation tools like ORTEP-3 visualize thermal ellipsoids and hydrogen bonding networks. Cross-validate with CIF files deposited in the Cambridge Structural Database (CSD) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. For respiratory protection, employ NIOSH-certified P95 respirators for particulates or OV/AG filters for vapors. Avoid aqueous drainage; dispose of waste via approved chemical disposal services. Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic (NMR/IR) and crystallographic data?

- Methodology :

- Step 1 : Re-examine sample purity (HPLC, ≥95%). Impurities can skew NMR/IR signals.

- Step 2 : Compare experimental NMR (e.g., chemical shifts) with computational predictions (Gaussian, DFT/B3LYP/6-31G**).

- Step 3 : Analyze hydrogen bonding in SC-XRD (via PLATON or Mercury ) to identify tautomeric forms or conformational isomers not detected spectroscopically .

- Example : A 2027 study resolved discrepancies in enol-keto tautomerism by correlating SC-XRD hydrogen positions with -NMR integration ratios .

Q. What experimental design strategies improve yield and purity in multi-step syntheses of derivatives?

- Methodology :

- Design : Use orthogonal protecting groups (e.g., tert-butyl for amines, trimethylsilyl for hydroxyls) to minimize side reactions.

- Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, a 2026 study achieved 85% yield in a Heck coupling step by optimizing Pd(OAc) (5 mol%) and microwave irradiation (120°C, 20 min) .

- Analysis : LC-MS monitors intermediates; preparative HPLC isolates high-purity (>99%) products .

Q. How can computational modeling predict reactivity or biological activity of derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase inhibitors). Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess binding stability.

- QSAR : Develop models (e.g., Random Forest, R > 0.8) using descriptors like logP, polar surface area, and H-bond donors. A 2028 QSAR study linked methylsulfanyl groups to enhanced antifungal activity (IC < 1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.